tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
Overview
Description
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a tert-butyl ester group and a brominated pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various biologically active compounds .
Mode of Action
It’s likely that the compound interacts with its targets through the pyrazole moiety, a heterocyclic compound that is known to interact with various biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown antimicrobial potential, suggesting that this compound may also have similar effects .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate” can be influenced by various environmental factors . For instance, the compound’s stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other compounds or biological matrices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-bromo-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the ester group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ester group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield pyrazole derivatives with various functional groups, while oxidation reactions can produce pyrazole N-oxides .
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in the synthesis of specialty chemicals and advanced materials .
Comparison with Similar Compounds
- tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate
- tert-Butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is unique due to the presence of the bromine atom in the pyrazole ring, which can significantly influence its reactivity and biological activity. The tert-butyl ester group also provides steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
tert-butyl 3-(4-bromopyrazol-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-10(2,3)15-9(14)4-5-13-7-8(11)6-12-13/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELZKLIHFBQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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